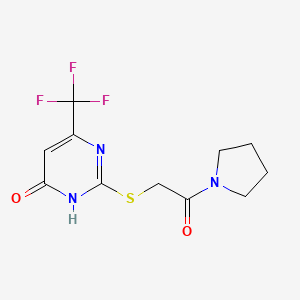
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidinone core substituted with a trifluoromethyl group and a thioether linkage to a pyrrolidinone moiety. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidinone intermediate with a thiol derivative under basic conditions.
Attachment of the Pyrrolidinone Moiety: The final step involves the nucleophilic addition of the pyrrolidinone moiety to the thioether intermediate, typically under mild heating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, ethanol, methanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the thioether linkage may form covalent bonds with nucleophilic residues in the target protein, leading to irreversible inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4(3H)-pyrimidinone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(trifluoromethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a thioxo group instead of the thioether linkage, affecting its reactivity and mechanism of action.
2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one: Lacks the thioether linkage, leading to different interactions with molecular targets.
Uniqueness
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the combination of its trifluoromethyl group, thioether linkage, and pyrrolidinone moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research.
Propiedades
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2S/c12-11(13,14)7-5-8(18)16-10(15-7)20-6-9(19)17-3-1-2-4-17/h5H,1-4,6H2,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZGFJWJNAHGOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51089194 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













